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Compound of Interest

Compound Name: 1-bromo-1-nitrooctan-2-ol

CAS No.: 15509-51-0

Cat. No.: B092984

Get Quote

Executive Summary
1-Bromo-1-nitrooctan-2-ol (C

H

BrNO

) is a vicinal halonitro alcohol used as an intermediate in the synthesis of

-amino acids, nitroalkenes, and heterocyclic scaffolds.[1][2] Its structure features two
contiguous chiral centers (C1 and C2), resulting in two diastereomeric pairs: anti (erythro) and
syn (threo).

Accurate characterization requires a multi-modal spectroscopic approach:

1H NMR: The primary tool for diastereomer differentiation via vicinal coupling constants (

).
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Mass Spectrometry (MS): Confirmation of the bromination state via the characteristic 1:1

isotopic ratio (

Br/

Br).[3][4]

IR Spectroscopy: Validation of the nitro and hydroxyl functional groups.

Synthesis & Stereochemical Context
The molecule is typically synthesized via the base-catalyzed Henry reaction between heptanal

and bromonitromethane. This reaction produces a mixture of diastereomers, the ratio of which

depends on the catalyst and solvent conditions.

Synthesis Workflow
The following diagram illustrates the reaction pathway and the resulting stereochemical

complexity.
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Figure 1: Synthesis pathway of 1-bromo-1-nitrooctan-2-ol showing the divergence into

diastereomers.

Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" validation of the functional groups. The presence of the nitro

group is confirmed by two strong bands, while the C-Br stretch appears in the fingerprint

region.
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Functional Group Vibration Mode
Wavenumber (cm

)
Intensity

O-H Stretching 3400 – 3550 Broad, Medium

C-H Stretching (Alkane) 2850 – 2960 Strong

NO Asymmetric Stretch 1550 – 1565 Strong

NO Symmetric Stretch 1360 – 1380 Strong

C-Br Stretching 550 – 650 Medium/Weak

Mass Spectrometry (MS)
The mass spectrum is definitive for confirming the presence of bromine. The molecular ion (M

) may be weak or absent due to the lability of the nitro group, but the isotopic pattern is
preserved in heavy fragments.

Isotopic Signature: A 1:1 doublet for any fragment containing bromine (

Br and

Br).[3][4]

Key Fragments:

[M - NO

]

: Loss of the nitro group (common in aliphatic nitro compounds).

[M - H

O]

: Dehydration product.
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m/z 57/71: Alkyl chain fragments (butyl/pentyl).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for assigning relative stereochemistry. The vicinal coupling

constant (

) between the proton on C1 (H

) and C2 (H

) differs significantly between diastereomers due to the Karplus relationship and preferred
conformers (stabilized by intramolecular Hydrogen bonding).

1H NMR Data (400 MHz, CDCl

)
The chemical shifts below are based on high-field analysis of 1-bromo-1-nitroalkan-2-ols [1][2].

Position Proton

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)
Assignment

C1 CH(Br)NO 5.95 – 6.05 Doublet (d)

Anti: ~9.0

HzSyn: ~3.3

Hz

Diagnostic H

C2 CH(OH) 4.15 – 4.30 Multiplet (m) - Chiral Center

C3 CH 1.50 – 1.70 Multiplet - -methylene

C4-C7

(CH

)
1.25 – 1.40 Broad Singlet - Alkyl Chain

C8 CH 0.88 Triplet (t) 7.0 Hz
Terminal

Methyl
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Stereochemical Logic:

Anti-Isomer: Displays a large coupling constant (

Hz) for the C1 proton. This corresponds to a dihedral angle of

between H1 and H2 in the preferred conformation.

Syn-Isomer: Displays a small coupling constant (

Hz), corresponding to a gauche relationship (

).

13C NMR Data (100 MHz, CDCl

)

Carbon
Chemical Shift (

, ppm)
Assignment

C1 85.0 – 87.0
CH(Br)NO

(Deshielded)

C2 72.0 – 73.0 CH(OH)

C3-C7 22.0 – 32.0
Alkyl Chain (CH

)

C8 14.1 Terminal Methyl

Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation[7]

Isolate the reaction product via flash column chromatography (Silica gel, Hexane:EtOAc

gradient).

Anti/Syn Separation: If possible, separate diastereomers using a slow gradient (e.g., 95:5

Hexane:EtOAc). The anti isomer typically elutes differently than the syn isomer depending on
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the stationary phase interaction.

Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl

(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent elimination of the
nitro group.

Step 2: Acquisition Parameters
Instrument: 400 MHz NMR (or higher).

Temperature: 298 K.

Pulse Sequence: Standard 1H zg30.

Scans: 16 (1H), 256-512 (13C).

Step 3: Data Analysis Logic
Use the following logic flow to assign your specific isolate:
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Analyze 1H NMR Spectrum
(Focus on 5.9 - 6.1 ppm)

Identify Doublet at ~6.0 ppm
(H-C(Br)NO2)

Measure Coupling Constant (J)

J ≈ 9.0 Hz J ≈ 3.3 Hz

Assignment: Anti-Isomer
(1S,2S) or (1R,2R)

Assignment: Syn-Isomer
(1S,2R) or (1R,2S)
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Figure 2: Decision tree for stereochemical assignment based on NMR coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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